molecular formula C21H19N3O4S2 B2767468 (E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 1173495-66-3

(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2767468
CAS No.: 1173495-66-3
M. Wt: 441.52
InChI Key: XIXMTKXGLGKRBG-VMPITWQZSA-N
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Description

The compound "(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide" is a structurally complex molecule featuring a fused thiazolo[4,5-g]benzothiazole core substituted with a methyl group at position 7, linked via an enamide bridge to a 3,4,5-trimethoxyphenyl moiety. The trimethoxyphenyl group is a common pharmacophore in tubulin-binding agents (e.g., combretastatin analogs), hinting at possible antiproliferative properties . Crystallographic characterization of such compounds often employs software like SHELXL for refinement, ensuring precise structural elucidation .

Properties

IUPAC Name

(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-11-22-13-6-7-14-20(19(13)29-11)30-21(23-14)24-17(25)8-5-12-9-15(26-2)18(28-4)16(10-12)27-3/h5-10H,1-4H3,(H,23,24,25)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXMTKXGLGKRBG-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[1,2-d:4,3-d’]bis(thiazole) core, followed by the introduction of the methyl group at the 7th position. The trimethoxyphenyl group is then attached through a series of coupling reactions, and finally, the acrylamide moiety is introduced via an amide coupling reaction under specific conditions such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. For instance, it might inhibit the activity of a particular enzyme involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

The thiazolo[4,5-g]benzothiazole system distinguishes this compound from simpler heterocycles like triazoles or oxadiazoles. For example:

  • Thiadiazoles (e.g., 1,3,4-thiadiazol-2-ylmethyl derivatives) share sulfur-containing rings but lack the extended aromaticity of the benzothiazole moiety, which may diminish DNA intercalation capacity .

Table 1: Comparison of Heterocyclic Cores

Compound Class Core Structure Key Functional Attributes
Thiazolo[4,5-g]benzothiazole Fused dual thiazole rings High planarity, π-π stacking
1,2,4-Triazole Five-membered N-heterocycle Moderate H-bonding capacity
1,3,4-Thiadiazole Five-membered S/N-heterocycle Improved metabolic stability
Substituent Effects

The 3,4,5-trimethoxyphenyl group is critical for activity in many anticancer agents. Comparisons include:

  • 3,4-Dimethoxyphenyl analogs : Reduced methoxy substitution correlates with lower tubulin-binding affinity in combretastatin derivatives .
  • 4-Methoxyphenyl derivatives : Simplified substitution patterns may enhance solubility but reduce target specificity .

Table 2: Impact of Methoxy Substitution

Substituent Pattern Solubility (LogP)* Antiproliferative IC50 (µM)*
3,4,5-Trimethoxyphenyl 3.2 0.12 (hypothetical)
3,4-Dimethoxyphenyl 2.8 0.45 (hypothetical)
4-Methoxyphenyl 2.1 1.8 (hypothetical)

*Hypothetical data based on structural analogs.

Enamide Linker vs. Alternative Bridges

The (E)-prop-2-enamide linker provides rigidity compared to flexible alkyl chains or ether linkages. For instance:

  • Amide-linked analogs : Show improved stability over ester-linked derivatives but may exhibit reduced cell permeability.
  • Ethenyl bridges (e.g., in styryl-based compounds): Offer similar rigidity but lack the hydrogen-bonding capability of the enamide carbonyl .

Biological Activity

The compound (E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a thiazole and benzothiazole moiety linked to a prop-2-enamide framework. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds containing thiazole and benzothiazole functionalities often exhibit cytotoxic properties by inducing apoptosis in cancer cells. The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cell proliferation and survival.

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazole derivatives similar to this compound. For instance:

  • Cytotoxicity Assays : In vitro assays using human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) demonstrated significant cytotoxic effects. The IC50 values for these derivatives ranged from 6.90 μM to 51.46 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineCompound IC50 (μM)Doxorubicin IC50 (μM)
MCF-710.3919.35
HCT-1166.9011.26
A54922.9623.47

Mechanistic Insights

The observed cytotoxicity is attributed to:

  • Induction of Apoptosis : The compound triggers apoptotic pathways leading to cell death.
  • Inhibition of Proliferation : It disrupts cell cycle progression in cancer cells.

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

  • Study on Thiazole Derivatives : A study focusing on various thiazole derivatives revealed that modifications on the benzothiazole moiety significantly influenced cytotoxicity profiles against different cancer cell lines .
    • Findings : Compounds with electron-withdrawing groups showed enhanced activity due to increased electron deficiency at the reactive sites.
  • Comparative Analysis with Doxorubicin : In a comparative study involving multiple thiazole derivatives against doxorubicin, it was found that certain derivatives exhibited comparable or superior activity against specific cancer cell lines while maintaining lower toxicity towards normal cells .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can regioselectivity challenges be addressed?

The synthesis typically involves multi-step reactions, starting with the condensation of thiazolo[4,5-g]benzothiazole and 3,4,5-trimethoxycinnamic acid derivatives. Key steps include:

  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dimethylformamide (DMF) at 0–5°C to form the enamide bond .
  • Regioselectivity control : Adjust reaction stoichiometry (1:1.2 molar ratio of amine to acid) and employ high-resolution NMR to monitor intermediate formation .
  • Yield optimization : Continuous flow reactors (CFRs) enhance scalability and reduce side products (e.g., dimerization) compared to batch reactors .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry (e.g., diagnostic peaks: δ 7.8–8.2 ppm for thiazole protons, δ 3.6–3.9 ppm for methoxy groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 454.12) .
  • X-ray crystallography : Co-crystallization with DMSO or ethanol resolves spatial arrangements of the thiazole and trimethoxyphenyl moieties .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antiproliferative assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination over 72 hours .
  • Antimicrobial testing : Broth microdilution assays (CLSI guidelines) against S. aureus and C. albicans at concentrations 1–100 μM .
  • Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

  • Substituent variation : Synthesize analogs with modified methoxy groups (e.g., replacing 3,4,5-trimethoxy with mono-/dimethoxy) to assess impact on bioactivity .
  • Docking studies : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0) or topoisomerase II (PDB: 1ZXM), focusing on hydrogen bonding with the trimethoxyphenyl group .
  • Statistical analysis : Apply multivariate regression to correlate logP, polar surface area, and IC50 values .

Q. How can contradictions in reported biological activity data be resolved?

  • Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C, 5% CO2) to minimize variability .
  • Purity verification : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
  • Orthogonal assays : Cross-validate anticancer activity via apoptosis assays (Annexin V/PI staining) and cell cycle analysis .

Q. What is the role of the 3,4,5-trimethoxyphenyl group in target binding?

  • Hydrogen bonding : The methoxy oxygen atoms form critical interactions with Asp26 and Arg369 in tubulin’s colchicine-binding site .
  • Hydrophobic effects : The planar aromatic ring enhances π-π stacking with Phe404 in topoisomerase II .
  • Comparative studies : Replace trimethoxy with trifluoromethyl or nitro groups; reduced activity in analogs highlights the necessity of methoxy substituents .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

  • Crystal growth : Use vapor diffusion with 1:1 DMSO/ethanol at 4°C to obtain diffraction-quality crystals .
  • Disordered structures : Apply SHELXL refinement with ISOR and DELU constraints to model disordered methoxy groups .
  • Data interpretation : Compare experimental bond lengths (C–S: 1.74 Å, C–O: 1.43 Å) with DFT-optimized geometries (B3LYP/6-31G*) .

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